1-Adamantyl(2-nitrobenzyl)amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(2-nitrophenyl)methyl]adamantan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-19(21)16-4-2-1-3-15(16)11-18-17-8-12-5-13(9-17)7-14(6-12)10-17/h1-4,12-14,18H,5-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPKHJFWKKYYJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCC4=CC=CC=C4[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386080 | |
| Record name | 1-ADAMANTYL(2-NITROBENZYL)AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332108-14-2 | |
| Record name | 1-ADAMANTYL(2-NITROBENZYL)AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 1 Adamantyl 2 Nitrobenzyl Amine and Its Analogues
Retrosynthetic Analysis and Identification of Key Precursors
A retrosynthetic analysis of 1-adamantyl(2-nitrobenzyl)amine reveals two primary precursor molecules: 1-adamantylamine and a 2-nitrobenzyl halide. The central carbon-nitrogen bond is the key disconnection point. This approach logically breaks down the target molecule into readily available or synthetically accessible starting materials. The adamantyl portion originates from adamantane (B196018) or its derivatives, while the 2-nitrobenzyl moiety is typically derived from o-nitrotoluene.
The forward synthesis, therefore, involves the formation of an amine bond between these two key precursors. The efficiency and success of the synthesis hinge on the careful selection of reaction conditions and reagents to couple these two building blocks.
Direct Amination Approaches in 1-Adamantyl Chemistry
The synthesis of the crucial precursor, 1-adamantylamine, can be achieved through various direct amination methods starting from adamantane or its halogenated derivatives. solubilityofthings.com One of the most common methods involves the reaction of 1-bromoadamantane (B121549) with ammonia (B1221849). acs.orgnih.gov This nucleophilic substitution reaction, often carried out in a sealed tube with a concentrated solution of ammonia in ethanol, provides a direct route to the primary amine. libretexts.org However, this method can lead to the formation of secondary and tertiary amines as byproducts. libretexts.org To favor the formation of the primary amine, a large excess of ammonia is typically used. libretexts.org
Alternative approaches to adamantane functionalization include radical-based reactions that directly convert C-H bonds to C-C bonds, which can then be further modified to introduce an amine group, for instance, through reductive amination of an acyladamantane intermediate. nih.gov The unique stability of adamantyl radicals and carbocations plays a significant role in these transformations. nih.gov
Below is a table summarizing various synthetic routes to 1-adamantylamine:
| Starting Material | Reagents | Key Features |
| 1-Bromoadamantane | Concentrated Ammonia in Ethanol | Direct nucleophilic substitution; potential for over-alkylation. acs.orgnih.govlibretexts.org |
| Adamantane | Acylating agent, then reductive amination | Multi-step process involving C-H activation and subsequent functional group transformation. nih.gov |
| Adamantane | N-functionalization reagents | Direct introduction of a nitrogen-containing group. |
Nitration and Benzylation Routes for 2-Nitrobenzyl Integration
The introduction of the 2-nitrobenzyl group relies on the synthesis of a suitable electrophile, typically 2-nitrobenzyl bromide. This precursor is commonly synthesized from o-nitrotoluene. chemicalbook.compatsnap.comchemicalbook.comgoogle.com The reaction involves the bromination of the methyl group of o-nitrotoluene, often initiated by a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. chemicalbook.compatsnap.com The use of hydrogen peroxide and hydrobromic acid is another reported method. chemicalbook.compatsnap.comchemicalbook.comgoogle.com
Once 2-nitrobenzyl bromide is obtained, it can be reacted with 1-adamantylamine to form the target compound, this compound. This reaction is a standard nucleophilic substitution where the amine nitrogen attacks the benzylic carbon, displacing the bromide ion. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed during the reaction. nih.gov
Key steps in the synthesis of 2-nitrobenzyl bromide are outlined in the table below:
| Starting Material | Reagents | Reaction Type |
| o-Nitrotoluene | N-Bromosuccinimide (NBS), Radical Initiator | Radical bromination |
| o-Nitrotoluene | Hydrogen Peroxide, Hydrobromic Acid | Oxidative bromination chemicalbook.compatsnap.comchemicalbook.comgoogle.com |
Catalytic Methods in Amine Bond Formation and Functionalization
Catalytic methods, particularly those employing transition metals like palladium and copper, have become powerful tools for forming carbon-nitrogen bonds. nih.govnih.govmdpi.comkyoto-u.ac.jpsyr.educapes.gov.br Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, is a versatile method for coupling amines with aryl halides. nih.govnih.govsyr.edu This reaction could be applied to the synthesis of this compound by coupling 1-adamantylamine with 2-nitrobenzyl bromide or a related aryl halide. These reactions typically utilize a palladium catalyst in combination with a phosphine (B1218219) ligand and a base. nih.gov The choice of ligand is crucial and can influence the reaction's efficiency, especially when dealing with sterically hindered substrates like adamantylamines. nih.govnih.gov
Copper-catalyzed amination reactions also offer a viable alternative for the synthesis of adamantane-containing amines. mdpi.com These methods can be effective for the N-arylation of adamantylamines with various aryl halides. mdpi.com
Stereochemical Control and Regioselectivity in Synthetic Pathways
The adamantane cage is a rigid, symmetrical molecule. wikipedia.orgyoutube.com However, substitution can introduce chirality. youtube.comstackexchange.com For this compound, the point of attachment is the tertiary carbon of the adamantane cage, which is not a stereocenter in the unsubstituted adamantane. However, if the adamantane core itself is asymmetrically substituted, stereochemical considerations become important. rsc.orgmdpi.com
Regioselectivity is a key consideration in the functionalization of adamantane. nih.govacs.org Direct functionalization reactions often favor the tertiary (bridgehead) positions due to the higher stability of the corresponding carbocation or radical intermediates. nih.gov This inherent preference simplifies the synthesis of 1-substituted adamantane derivatives. For instance, the bromination of adamantane can be controlled to yield predominantly 1-bromoadamantane. nih.gov Similarly, Friedel-Crafts reactions with adamantane also tend to occur at the bridgehead positions. wikipedia.org
Advanced Spectroscopic and Chromatographic Techniques for Synthetic Verification and Purity Assessment
The structural confirmation and purity assessment of the synthesized this compound and its intermediates are crucial. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is a primary tool for elucidating the molecular structure. tandfonline.comtandfonline.commdpi.comresearchgate.netacs.orgnih.gov
In the ¹H NMR spectrum, characteristic signals for the adamantyl protons, the aromatic protons of the nitrobenzyl group, and the methylene (B1212753) protons of the benzyl (B1604629) group would be expected. tandfonline.comtandfonline.comacs.org
The ¹³C NMR spectrum would show distinct peaks for the different carbon environments in the adamantane cage and the nitrobenzyl moiety. tandfonline.comtandfonline.commdpi.com
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. tandfonline.com
Chromatographic techniques , such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are used to assess the purity of the synthesized compound and to monitor the progress of the reaction. chemicalbook.comchemicalbook.com These methods separate the desired product from any unreacted starting materials or byproducts.
The following table summarizes the key analytical techniques used:
| Technique | Purpose |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation. tandfonline.comtandfonline.commdpi.comresearchgate.netacs.orgnih.gov |
| Mass Spectrometry | Determination of molecular weight and fragmentation pattern. tandfonline.com |
| HPLC/GC | Purity assessment and reaction monitoring. chemicalbook.comchemicalbook.com |
Chemical Reactivity and Mechanistic Studies of 1 Adamantyl 2 Nitrobenzyl Amine
Reactivity Profiles at the Amine Nitrogen Center
The lone pair of electrons on the nitrogen atom of the secondary amine in 1-Adamantyl(2-nitrobenzyl)amine makes it a target for both nucleophilic and electrophilic reagents. However, the significant steric hindrance imposed by the 1-adamantyl group plays a crucial role in moderating this reactivity.
As a secondary amine, the nitrogen center of this compound is nucleophilic and can react with various electrophiles. libretexts.org These reactions, typically involving alkyl or acyl halides, lead to the formation of a range of derivatives. The strong nucleophilicity of amines generally allows for reliable reaction rates under mild conditions. windows.net
Common nucleophilic transformations include:
Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding N-acyl derivative (an amide). For example, treatment with acetyl chloride would produce N-(1-adamantyl)-N-(2-nitrobenzyl)acetamide.
Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, results in the formation of a stable sulfonamide. This reaction is a classic method for characterizing secondary amines. libretexts.org
Alkylation: Further alkylation can occur, for instance with an alkyl halide like methyl iodide, to produce a tertiary amine. However, these reactions can be sluggish due to the steric bulk of the adamantyl group. windows.net
The rate and yield of these transformations are heavily influenced by the steric environment around the nitrogen atom. The adamantyl group, being exceptionally bulky, shields the nitrogen center, potentially slowing down reactions that would proceed rapidly with less hindered secondary amines.
Table 1: Representative Nucleophilic Transformations at the Amine Center
| Reagent Class | Example Reagent | Product Type | Mechanistic Notes |
| Acyl Halide | Acetyl chloride | Tertiary Amide | Standard nucleophilic acyl substitution. Reaction rate may be reduced due to steric hindrance from the adamantyl group. |
| Sulfonyl Halide | Benzenesulfonyl chloride | Sulfonamide | Forms a stable derivative, characteristic of secondary amines. libretexts.org |
| Alkyl Halide | Methyl iodide | Tertiary Amine | SN2 reaction. Can be slow and may require forcing conditions due to steric hindrance. windows.net |
The reaction of the amine with an excess of a reactive alkylating agent, such as methyl iodide, can lead to the formation of a quaternary ammonium (B1175870) salt. google.com This process involves the formation of a tertiary amine intermediate, which then undergoes a final alkylation step.
Tertiary Amine Formation: R₂NH + R'-X → R₂NR' + HX
Quaternization: R₂NR' + R'-X → [R₂NR'₂]⁺X⁻
Given the presence of the secondary amine in this compound, direct quaternization requires two successive alkylation steps at the nitrogen center. The process can be challenging due to the aforementioned steric hindrance and the decreasing nucleophilicity of the more substituted amine intermediate. google.com Specialized methods, sometimes employing strong bases to deprotonate the initial secondary amine, can facilitate the synthesis of quaternary ammonium compounds from primary or secondary amines. google.com
Transformations Involving the Adamantyl Cage
The adamantane (B196018) skeleton is a saturated, tricyclic hydrocarbon known for its exceptional thermodynamic stability and rigidity. researchgate.net This stability means that the cage itself is generally unreactive under typical organic synthesis conditions.
The adamantane cage is highly resistant to skeletal rearrangements due to its strain-free, diamondoid structure. Direct functionalization of the C-H bonds of the adamantane cage in this compound is difficult and requires harsh conditions, such as those used for free-radical reactions, which often lack selectivity. Metal-mediated C-H activation has emerged as a promising route for the selective functionalization of adamantyl groups, but this remains a specialized area of research. scholaris.ca For the parent adamantane molecule, reactions typically occur at the tertiary bridgehead positions. In this compound, one bridgehead position is already substituted by the amine group.
The primary influence of the adamantyl group on the reactivity of this compound is steric. researchgate.netthieme-connect.com Its significant bulk hinders the approach of reagents to the adjacent amine nitrogen, as discussed in section 3.1. This steric effect can be synthetically useful, for instance by preventing over-alkylation or other unwanted side reactions at the nitrogen center. windows.net
Electronically, the 1-adamantyl group is considered to be a weak electron-donating group through induction. nih.gov This effect slightly increases the electron density and, consequently, the nucleophilicity and basicity of the attached nitrogen atom compared to, for example, a phenyl group. However, this electronic influence is often overshadowed by its powerful steric effects. acs.org The combination of lipophilicity, rigidity, and steric bulk makes the adamantane moiety a valuable component in medicinal chemistry for modifying the pharmacokinetic properties of drugs. nih.govscispace.com
Chemical Modifications of the 2-Nitrobenzyl Moiety (excluding photochemistry)
The 2-nitrobenzyl group offers several avenues for chemical modification, primarily involving the nitro group and the aromatic ring. These transformations occur independently of the amine and adamantyl portions of the molecule, provided the reagents used are compatible.
The most common non-photochemical reactions include:
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using a variety of standard reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C), or metals in acidic solution (e.g., Sn/HCl, Fe/HCl). This transformation converts the 2-nitrobenzyl group into a 2-aminobenzyl group, yielding N-(1-adamantyl)-N-(2-aminobenzyl)amine. This new primary aromatic amine can then undergo further reactions, such as diazotization.
Electrophilic Aromatic Substitution: The aromatic ring of the 2-nitrobenzyl moiety can undergo electrophilic substitution reactions like nitration, halogenation, or sulfonation. The substitution pattern is directed by the existing groups: the nitro group is a strong deactivating group and a meta-director, while the -CH₂-N(H)R group is an activating ortho-, para-director. The interplay between these directing effects and the steric bulk of the rest of the molecule will determine the regioselectivity of the substitution. For instance, in the nitration of related 1-adamantyl bearing aromatic ketones, a significant amount of ortho-isomer formation is often observed. semanticscholar.orgresearchgate.net
Table 2: Potential Chemical Modifications of the 2-Nitrobenzyl Moiety
| Reaction Type | Reagent(s) | Resulting Functional Group | Notes |
| Nitro Group Reduction | H₂, Pd/C | Primary Aromatic Amine (-NH₂) | A common and high-yielding transformation. |
| Electrophilic Nitration | HNO₃, H₂SO₄ | Additional Nitro Group (-NO₂) | The position of the new nitro group will be directed by the existing substituents on the ring. semanticscholar.org |
| Electrophilic Halogenation | Br₂, FeBr₃ | Bromo-substituent (-Br) | The regioselectivity is governed by the directing effects of the nitro and alkylamine groups. |
Reduction of the Nitro Group to Amino Derivatives
The conversion of the nitro group on the benzene (B151609) ring of this compound to a primary amine is a pivotal transformation, yielding N1-(1-adamantyl)-2-aminobenzylamine. This reaction fundamentally alters the electronic properties of the aromatic ring, converting an electron-withdrawing group into a strongly electron-donating one. A variety of standard reduction methods are applicable for this transformation, chosen based on the desired selectivity and tolerance of other functional groups. organic-chemistry.org
Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation and the use of dissolving metals in acidic media. masterorganicchemistry.comcommonorganicchemistry.com
Catalytic Hydrogenation: This is a widely used and often high-yielding method. commonorganicchemistry.com Hydrogen gas (H₂) is employed in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common choice for this transformation. commonorganicchemistry.com Another effective catalyst is Raney Nickel, which is particularly useful when trying to avoid the dehalogenation of any aryl halides that might be present on the molecule. commonorganicchemistry.com
Metal-Based Reductions: The use of easily oxidized metals in the presence of an acid, such as hydrochloric acid (HCl), is a classic and effective method for nitro group reduction. masterorganicchemistry.com Metals like iron (Fe), tin (Sn), or zinc (Zn) are typically used. masterorganicchemistry.comcommonorganicchemistry.com Tin(II) chloride (SnCl₂) also provides a mild and selective method for reducing nitro groups, often in the presence of other reducible functionalities. commonorganicchemistry.com
The resulting product, an ortho-phenylenediamine derivative, is a valuable intermediate for the synthesis of heterocyclic compounds, such as benzimidazoles. researchgate.netscience.org.geresearchgate.net
Table 1: Common Reagents for Nitro Group Reduction
| Method | Reagent(s) | Typical Conditions | Notes |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Methanol or Ethanol solvent, room temperature | Highly efficient, but may also reduce other functional groups. commonorganicchemistry.com |
| Catalytic Hydrogenation | H₂, Raney Ni | Ethanol solvent, room temperature/pressure | Useful alternative to Pd/C, especially if dehalogenation is a concern. commonorganicchemistry.com |
| Metal in Acid | Fe, HCl | Ethanol/water, reflux | A classic, cost-effective method. masterorganicchemistry.com |
| Metal in Acid | SnCl₂, HCl | Ethanol, room temperature | A milder alternative to other metal/acid systems. commonorganicchemistry.com |
| Metal in Acid | Zn, Acetic Acid | Room temperature | Provides mild reduction conditions. commonorganicchemistry.com |
Aromatic Electrophilic and Nucleophilic Substitutions on the Nitrobenzyl Ring
The reactivity of the benzene ring in this compound towards substitution reactions is profoundly influenced by the attached groups: the activating secondary amine and the deactivating nitro group.
Electrophilic Aromatic Substitution (EAS): The nitro group (-NO₂) is a powerful deactivating group and a meta-director for electrophilic aromatic substitution due to its strong electron-withdrawing nature through both resonance and inductive effects. masterorganicchemistry.combyjus.com Conversely, the alkylamino group is an activating, ortho-, para-director. However, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the amine is protonated to form an ammonium salt (-NH₂⁺-), which is also a deactivating, meta-directing group.
Therefore, electrophilic substitution on the nitrobenzyl ring of this compound is generally difficult. If forced, the substitution would be directed by the two deactivating groups. The incoming electrophile would likely be directed to the positions meta to both the nitro group and the protonated amino-methyl group. The general mechanism proceeds through a high-energy carbocation intermediate known as an arenium ion or sigma complex. byjus.comminia.edu.egmasterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr): The 2-nitrobenzyl moiety is well-suited for nucleophilic aromatic substitution (SNAr), a reaction that is generally not feasible on an unactivated benzene ring. libretexts.org The SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group, positioned ortho or para to a good leaving group (typically a halide). libretexts.orgpressbooks.pub
While the parent compound this compound does not possess a leaving group, a halogenated derivative, such as 1-adamantyl(2-nitro-4-chlorobenzyl)amine, would be highly susceptible to SNAr. The nitro group at the 2-position can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. pressbooks.pub This allows for the displacement of the chloro group by various nucleophiles (e.g., alkoxides, amines). This reaction pathway is crucial for introducing further diversity into the molecular structure. researchgate.netmdpi.com
Table 2: Directing Effects of Substituents on the Benzyl (B1604629) Ring
| Substituent Group | Type | Activating/Deactivating | Directing Effect (for EAS) |
|---|---|---|---|
| -CH₂NH-Adamantyl | Alkylamino | Activating | Ortho, Para |
| -CH₂NH₂⁺-Adamantyl | Ammonium | Deactivating | Meta |
| -NO₂ | Nitro | Deactivating | Meta |
Detailed Mechanistic Investigations of Reaction Pathways
The reaction mechanisms involving this compound are governed by established principles of organic chemistry, focusing on the roles of the functional groups in stabilizing reaction intermediates.
Mechanism of Nitro Group Reduction: The reduction of an aromatic nitro compound to an amine is a complex, multi-step process. The Haber mechanism suggests a stepwise pathway involving several intermediates. The nitro group (-NO₂) is first reduced to a nitroso group (-NO), which is then further reduced to a hydroxylamine (B1172632) (-NHOH). The final step is the reduction of the hydroxylamine to the amine (-NH₂). google.com An alternative, parallel pathway involves the condensation of the nitroso and hydroxylamine intermediates to form an azoxy species, which is subsequently reduced through azo and hydrazo intermediates to the final amine product. google.com The specific pathway and rate-determining step can depend on the reductant and reaction conditions used.
Mechanism of Electrophilic Aromatic Substitution (EAS): The mechanism for EAS involves a two-step process. masterorganicchemistry.com
Attack by the Aromatic Ring: The aromatic π-system acts as a nucleophile, attacking the electrophile (E⁺). This step is typically the rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate called a sigma complex or arenium ion. masterorganicchemistry.comminia.edu.eg
Deprotonation: A weak base removes a proton from the carbon atom that formed the bond with the electrophile. This restores the aromatic π-system and yields the substituted product. masterorganicchemistry.com
In the context of nitration of adamantyl-bearing aromatic ketones, an alternative pathway has been proposed where the reaction involves the complexation of the nitrating agent with the carbonyl group, influencing the regioselectivity. semanticscholar.orgresearchgate.net While this compound lacks a carbonyl group, this suggests that interactions between the substrate's functional groups and the reagents can play a crucial role in directing the reaction pathway.
Mechanism of Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism is a two-step addition-elimination process. pressbooks.pub
Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group. This ipso-attack forms a resonance-stabilized carbanion known as a Meisenheimer complex. The negative charge is delocalized onto the ortho and para positions, and importantly, onto the electron-withdrawing nitro group, which provides significant stabilization. libretexts.orgpressbooks.pub
Elimination of the Leaving Group: The leaving group is expelled from the complex, and the aromaticity of the ring is restored. This step is typically fast. pressbooks.pub
The presence of the nitro group ortho to the site of substitution is critical for stabilizing the Meisenheimer complex, making the SNAr reaction feasible and a key pathway for the functionalization of related halogenated nitrobenzyl compounds. libretexts.orgdalalinstitute.com
Photochemical Activation and Controlled Release Mechanisms
Fundamental Principles of 2-Nitrobenzyl Photochemistry and Cleavage (Norrish Type II Mechanism)
The photochemical cleavage of 2-nitrobenzyl-based PPGs, including 1-Adamantyl(2-nitrobenzyl)amine, is predominantly understood to proceed through a Norrish Type II reaction mechanism. wikipedia.orgchemistnotes.com The process is initiated by the absorption of a photon, typically in the UV range (200-320 nm), which excites the nitro group. wikipedia.orgchemistnotes.comnumberanalytics.com
The key steps of the mechanism are as follows:
Photoexcitation : The process begins with the absorption of light by the 2-nitrobenzyl chromophore, promoting it to an excited singlet state, which can then undergo intersystem crossing to a triplet state. chemistnotes.comnumberanalytics.com
Intramolecular Hydrogen Abstraction : In the excited state, the nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a 1,4-biradical intermediate. chemistnotes.comnumberanalytics.comchemrxiv.org
Formation of the Aci-Nitro Intermediate : This biradical rapidly rearranges to form a transient species known as an aci-nitro intermediate. wikipedia.orgnih.govnih.govacs.org This intermediate is a key branching point in the reaction pathway. nih.govrsc.org
Substrate Release : The aci-nitro intermediate is unstable and undergoes further reactions that ultimately lead to the cleavage of the bond to the protected amine and the release of adamantylamine. The 2-nitrobenzyl moiety is converted into a 2-nitrosobenzaldehyde byproduct. chemrxiv.orgnih.gov
Quantum Yield and Photolysis Efficiency of this compound Derivatives
Quantum Yield (Φ) : This is the ratio of the number of molecules that undergo photorelease to the number of photons absorbed by the caged compound. nih.gov For 2-nitrobenzyl derivatives, quantum yields can vary significantly based on the specific molecular structure and the reaction environment. wikipedia.orginstras.com For instance, the quantum yield for the photorelease of o-nitrobenzaldehyde from o-nitrobenzaldehyde itself is approximately 0.5. researchgate.net For related 2-nitrobenzyl alcohols, quantum yields are around 60%. nih.govrsc.org
Molar Absorption Coefficient (ε) : This value indicates how strongly a chemical species absorbs light at a given wavelength. A higher ε means that the compound can be activated more efficiently with less light. nih.gov
Optimizing both quantum yield and molar absorption can be challenging, as modifications that red-shift the absorption maximum sometimes lead to a decrease in the decaging efficiency. nih.gov For example, adding a second nitro group to the benzyl (B1604629) ring can increase the quantum yield, not due to electronic effects, but by increasing the probability of the molecule reaching the necessary aci-nitro state. wikipedia.org
Table 1: Factors Influencing Photolysis Efficiency
| Parameter | Description | Impact on Efficiency |
|---|---|---|
| Quantum Yield (Φ) | Efficiency of converting absorbed photons into chemical change. | Higher Φ leads to more efficient release. |
| Molar Absorption (ε) | Strength of light absorption at a specific wavelength. | Higher ε allows for activation with lower light intensity. |
| Wavelength (λ) | Energy of the activating light. | Must be compatible with the chromophore's absorption spectrum. |
| Substituents | Chemical groups on the 2-nitrobenzyl ring. | Can tune both Φ and ε. |
Wavelength-Dependent Activation Profiles and Chromophore Optimization
The parent 2-nitrobenzyl group typically requires UV light (around 365 nm) for activation. nih.gov However, for many biological applications, using longer wavelengths (visible or near-infrared light) is highly desirable to reduce potential phototoxicity and increase tissue penetration. nih.gov This has driven significant research into modifying the 2-nitrobenzyl chromophore to shift its absorption maximum to longer wavelengths (a bathochromic shift).
Strategies for chromophore optimization include:
Adding Electron-Donating Groups : Introducing substituents like methoxy (B1213986) groups onto the aromatic ring can extend the π-conjugation of the system. nih.govinstras.com For example, the 4,5-dimethoxy-2-nitrobenzyl (NV) group allows for photocleavage at wavelengths up to 420 nm. nih.govharvard.edu
Extending the Conjugated System : Incorporating structures like biphenyls or other conjugated systems can also shift the absorption to longer wavelengths and improve two-photon absorption cross-sections. nih.gov
The goal is to create a PPG that absorbs strongly in a desired spectral window where other components of the system are transparent. wikipedia.orgnih.gov
Table 2: Examples of Modified 2-Nitrobenzyl Chromophores and their Activation Wavelengths
| Chromophore | Common Abbreviation | Typical Activation Wavelength (nm) | Reference |
|---|---|---|---|
| 2-Nitrobenzyl | NB | ~365 | nih.gov |
| 4,5-Dimethoxy-2-nitrobenzyl | DMNB or NV | up to 420 | nih.govharvard.edu |
| 6-Nitroveratryl | NV | up to 420 | harvard.edu |
Solvent Effects and Environmental Modulators on Photorelease Kinetics
The rate and efficiency of the photorelease from 2-nitrobenzyl compounds are not solely determined by the molecule's intrinsic properties; the surrounding environment plays a crucial role. The solvent, in particular, can significantly influence the reaction pathway and kinetics. nih.govnsf.gov
Studies on related 2-nitrobenzyl compounds have revealed that:
Solvent Polarity and Type : The reaction mechanism can shift depending on the solvent. For instance, in aprotic solvents, the reaction may proceed differently than in aqueous solutions. nih.govrsc.org Research on nitrophenols has shown that reactivity can vary between organic solvents like 2-propanol and water. nsf.gov
These environmental factors must be carefully considered when designing experiments or applications involving the photorelease from this compound, as they can modulate the speed and efficiency of adamantylamine release.
Orthogonal Photodeprotection Strategies in Multi-Functional Molecular Systems
In complex chemical or biological systems, it is often desirable to control multiple processes independently. Orthogonal photodeprotection offers a powerful way to achieve this by using multiple PPGs that can be cleaved selectively by different wavelengths of light. rug.nlharvard.edunih.gov
The key principle of chromatic orthogonality is to pair PPGs with distinct, non-overlapping absorption spectra. rug.nlharvard.eduresearchgate.net For example, a 2-nitroveratryl derivative, which is sensitive to light around 420 nm, can be paired with a 3',5'-dimethoxybenzoin group, which is cleaved by 254 nm light. harvard.eduacs.org This allows for the sequential or independent release of two different molecules or the deprotection of two different sites on the same molecule. nih.govharvard.edu
The 2-nitrobenzyl framework is a versatile component in such systems due to the wide range of available derivatives with tuned absorption maxima. rug.nl By combining a 2-nitrobenzyl-based PPG with other classes of PPGs like coumarins or cyanine (B1664457) dyes, researchers can create sophisticated, multi-addressable systems controlled entirely by light. rug.nlnih.gov
Design Considerations for Photolabile Chemical Probes and Triggers
The development of an effective photolabile probe like this compound requires a multi-faceted design approach that balances several key properties. nih.govnih.gov
Essential design considerations include:
Photochemical Efficiency : The probe must have a high product of quantum yield and molar absorptivity (Φ × ε) at the desired activation wavelength to ensure efficient release with minimal light exposure. nih.govnih.gov
Wavelength Compatibility : The activation wavelength should be greater than 300 nm to avoid cellular damage and should be selected to minimize absorption by other components in the system. wikipedia.orgnih.gov
Chemical Stability : The "caged" compound must be stable in the dark and under the experimental conditions (e.g., in aqueous media) to prevent premature release of the active molecule. nih.govnih.gov
Biocompatibility of Byproducts : The photolabile group and any byproducts generated upon its cleavage (like 2-nitrosobenzaldehyde) should be non-toxic and not interfere with the biological or chemical process under investigation. nih.govnih.gov
Solubility : For biological applications, both the caged compound and its photoproducts should be soluble in aqueous media. wikipedia.orgnih.gov
Synthetic Accessibility : The synthesis of the photolabile probe should be straightforward and high-yielding. wikipedia.orgacs.org
By carefully tuning these parameters through chemical modification, researchers can design highly effective phototriggers tailored for specific applications, from controlling protein function to developing light-activated materials. nih.govnih.gov
Advanced Computational and Spectroscopic Characterization
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecules like 1-Adamantyl(2-nitrobenzyl)amine. nih.gov These computational methods allow for the prediction of the molecule's reactivity and electronic behavior.
Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A smaller gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability. ksu.edu.sa
In a related adamantane-linked 1,2,4-triazole (B32235) derivative containing a nitrobenzyl group, HOMO-LUMO calculations revealed that the nitro group significantly influences the molecule's reactivity, rendering it soft and a good electron acceptor. mdpi.com For adamantane (B196018) derivatives, the HOMO-LUMO energy gaps are calculated to be in the range of 7.27 to 8.04 eV for dimeric forms. dergipark.org.tr The selection of HOMO or HOMO-1, and LUMO or LUMO+1 is crucial for accurately correlating with nucleophilic and electrophilic reactivity trends in heterocyclic systems. wuxibiology.com
Table 1: Frontier Molecular Orbital Energies for a Related Adamantane Derivative (AFT) bohrium.com
| Phase | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |
| Gas | -5.99 | -1.53 | 4.46 |
| Water | -6.04 | -1.61 | 4.43 |
| DMSO | -6.04 | -1.61 | 4.43 |
| Methanol | -6.04 | -1.61 | 4.43 |
| Ethanol | -6.04 | -1.61 | 4.43 |
| CCl4 | -6.04 | -1.60 | 4.44 |
| Benzene (B151609) | -6.04 | -1.60 | 4.44 |
Note: AFT refers to 3-(adamantan-1-yl)-4-(4-fluorophenyl)-1-[(4-phenylpiperazin-1-yl)methyl]-4,5-dihdyro-1H-1,2,4-triazole-5-thione. Data is provided for illustrative purposes of a related adamantane derivative.
Molecular Electrostatic Potential (MESP) maps are valuable for analyzing noncovalent interactions and identifying the electrophilic and nucleophilic sites within a molecule. researchgate.net For a related compound, 4-nitrobenzyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate, the MESP map showed that the most positive electrostatic potentials were located on the protons of the bridge methylene (B1212753) group, phenyl, and piperidine (B6355638) rings, while the most negative potentials were on the oxygen atoms of the nitro group. nih.govacs.org This charge distribution is critical in determining how the molecule interacts with other polar molecules and biological targets. The polarity of a molecule is determined by its charge distribution and geometry, with the dipole moment being a key descriptor. dergipark.org.tr
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations provide insights into the dynamic behavior and conformational preferences of a molecule. For adamantyl-substituted retinoid-derived molecules, conformational analysis has been performed using a combination of Monte Carlo Multiple Minimum and Low Mode conformational search algorithms. nih.gov MD simulations on related adamantane derivatives have been used to understand the stability of protein-ligand complexes, with analyses of root-mean-square deviation (RMSD) and radius of gyration (Rg) indicating the stability of the complex over the simulation time. ksu.edu.sa Modeling studies on related adamantyl derivatives have shown that folded conformations can be more stable than non-folded ones, with energy differences of around 3.6 to 3.9 kcal/mol. acs.org
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Several adamantane derivatives have been characterized using single-crystal X-ray diffraction. nih.govacs.orgcsic.esacs.org For instance, the crystal structure of (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine has been confirmed by X-ray crystallography. uobaghdad.edu.iq In a study of two adamantane-isothiourea derivatives, one containing a 4-nitrobenzyl group, it was found that they crystallize in different space groups, orthorhombic Pca21 and monoclinic P21/c, respectively, indicating different molecular packing. nih.govacs.org The crystal structures of adamantane derivatives are often stabilized by a network of intermolecular interactions. csic.esrsc.org
Table 2: Crystallographic Data for a Related Adamantane Derivative nih.gov
| Parameter | 4-nitrobenzyl N′-(adamantan-1-yl)piperidine-1-carbothioimidate |
| Crystal system | Orthorhombic |
| Space group | Pca21 |
| a (Å) | 16.5133(3) |
| b (Å) | 10.3728(2) |
| c (Å) | 13.5139(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2316.53(8) |
| Z | 4 |
Note: Data is for a related compound to illustrate typical crystallographic parameters.
Advanced Spectroscopic Probes for Molecular Interactions and Dynamics
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable for elucidating the structure and bonding within a molecule.
NMR Spectroscopy : 1H and 13C NMR spectroscopy confirm the chemical structure of adamantane derivatives. nih.govmdpi.com In adamantane-containing compounds, the protons of the adamantyl cage typically appear as multiplets in the 1H NMR spectrum, while the carbons of the adamantane moiety show characteristic signals in the 13C NMR spectrum. nih.gov For secondary amines, the N-H proton signal appears between 0.5-5.0 ppm and can be identified by its disappearance upon addition of D2O. libretexts.org The carbons attached to the nitrogen in amines typically resonate in the 10-65 ppm range in the 13C NMR spectrum. libretexts.org For a related compound, 1-adamantyl(3-nitrobenzyl)amine, the adamantane carbons appear at 29.1, 36.5, and 41.3 ppm in the 13C NMR spectrum. vulcanchem.com
IR Spectroscopy : IR spectroscopy provides information about the functional groups present in a molecule. Secondary amines (like this compound) show a single N-H stretching band in the region of 3350-3310 cm-1. orgchemboulder.com The C-N stretching vibration for aliphatic amines is observed in the 1250-1020 cm-1 range, while for aromatic amines it is found between 1335-1250 cm-1. orgchemboulder.com A broad N-H wagging band can also be observed between 910-665 cm-1 for primary and secondary amines. orgchemboulder.com In a related nitro-containing adamantane derivative, the nitro group gives rise to characteristic bands, for example at 1522 and 1343 cm-1. uobaghdad.edu.iq
UV-Vis Spectroscopy : UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The UV-vis absorption spectra of adamantane-linked isothiourea derivatives have been recorded in methanol. nih.gov Theoretical UV-Vis spectra can be calculated for different solvents to understand the effect of the environment on electronic properties. ksu.edu.sa
Theoretical Insights into Intermolecular Forces and Crystal Packing in Related Systems
The solid-state architecture of molecular crystals is governed by a delicate balance of intermolecular forces. In adamantane derivatives, these interactions include hydrogen bonds, van der Waals forces, and sometimes π-π stacking. mdpi.comrsc.org The bulky and lipophilic adamantane cage often participates in significant van der Waals interactions, which play a crucial role in the crystal packing. csic.esacs.org Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts, providing a detailed picture of the crystal packing. csic.esrsc.org Energy framework calculations can further delineate the contributions of electrostatic and dispersion forces to the total interaction energies, showing, for example, that dispersion forces can have a three-dimensional topology while strong electrostatic forces can lead to a laminar energetic topology. mdpi.com
Structural Modifications and Structure Reactivity/photoreactivity Relationships
Design and Synthesis of N-Substituted Adamantyl(2-nitrobenzyl)amine Analogues
The synthesis of N-substituted adamantyl(2-nitrobenzyl)amine analogues allows for the introduction of diverse functionalities, which can significantly alter the compound's properties. A common synthetic route involves the reaction of 1-aminoadamantane with a substituted 2-nitrobenzyl halide. ontosight.ai This straightforward approach provides access to a wide array of derivatives.
For instance, N-alkylation can be achieved by reacting 1-adamantylamine with various alkyl halides. nih.gov The introduction of different alkyl groups, from simple methyl or ethyl groups to more complex chains, can modulate the steric hindrance around the nitrogen atom and influence the compound's lipophilicity and, consequently, its interactions with biological systems. nih.gov
Furthermore, the synthesis of N-aryl derivatives opens up possibilities for introducing electronically diverse substituents. The reaction of 1-aminoadamantane with activated fluoroarenes, for example, has been used to prepare N-adamantylanilines. acs.org These modifications can influence the electronic properties of the amine and its reactivity in various chemical transformations.
A notable application of N-substitution is in the creation of Mannich bases. The reaction of 5-(1-adamantyl)-4-phenyl-1,2,4-triazoline-3-thione with formaldehyde (B43269) and 1-substituted piperazines yields the corresponding N-Mannich bases, demonstrating the versatility of the adamantyl-triazole scaffold in generating new derivatives. researchgate.net
| Analogue Type | General Synthetic Method | Potential Impact of Substitution | Reference |
|---|---|---|---|
| N-Alkyl Derivatives | Reaction of 1-aminoadamantane with alkyl halides | Modulates steric hindrance and lipophilicity | nih.gov |
| N-Aryl Derivatives | Reaction of 1-aminoadamantane with activated fluoroarenes | Influences electronic properties of the amine | acs.org |
| N-Mannich Bases | Reaction of an adamantyl-containing triazole with formaldehyde and a secondary amine | Introduces a new pharmacophore with potential biological activity | researchgate.net |
Aryl Ring Modifications on the 2-Nitrobenzyl Moiety
Modifications to the aryl ring of the 2-nitrobenzyl group offer another avenue for tuning the properties of the parent compound. The introduction of various substituents on the aromatic ring can significantly impact the photochemical and chemical reactivity of the molecule.
The synthesis of these analogues typically involves the reaction of 1-adamantylamine with a correspondingly substituted 2-nitrobenzyl halide. For example, derivatives with electron-donating or electron-withdrawing groups on the phenyl ring can be prepared to study their effects on the photolytic cleavage of the nitrobenzyl group. researchgate.net The position of the nitro group itself is a critical factor, with the ortho-configuration providing faster photo-release kinetics compared to para-nitro analogues.
Research has shown that the electronic nature of the substituents on the aryl ring influences the efficiency of photochemical reactions. For instance, the presence of electron-donating groups can enhance the rate of photolysis, while electron-withdrawing groups may have the opposite effect. researchgate.net These modifications are crucial in the design of photolabile protecting groups, where the speed and efficiency of cleavage are paramount.
| Modification | Synthetic Approach | Effect on Properties | Reference |
|---|---|---|---|
| Introduction of electron-donating groups | Reaction with substituted 2-nitrobenzyl halides | May increase the rate of photolytic cleavage | researchgate.net |
| Introduction of electron-withdrawing groups | Reaction with substituted 2-nitrobenzyl halides | May decrease the rate of photolytic cleavage | researchgate.net |
| Variation of the nitro group position (ortho vs. para) | Synthesis with the corresponding nitrobenzyl isomer | Ortho-isomers generally exhibit faster photo-release kinetics |
Adamantyl Cage Modifications and Spiro-Adamantane Variants
The adamantane (B196018) cage itself can be modified to create novel analogues with unique properties. These modifications can range from simple substitutions on the adamantane framework to the creation of more complex spiro-adamantane structures. nih.gov
The synthesis of substituted adamantane derivatives often starts from a functionalized adamantane precursor. For example, adamantane carboxylic acid can be converted to its acid chloride and subsequently reacted with various amines to form amides, which can then undergo further transformations. science.org.ge
Spiro-adamantane derivatives represent a particularly interesting class of modified compounds. These are synthesized by creating a spirocyclic junction at one of the carbons of the adamantane cage. nih.gov For example, spiro[cyclopropane-1,2'-adamantan]-2-amines have been synthesized and evaluated for their biological activities. nih.gov The rigid, well-defined geometry of these spiro compounds can lead to enhanced binding specificity to biological targets.
These modifications to the adamantane core can introduce conformational rigidity, alter the lipophilicity, and provide new vectors for interaction with other molecules.
| Modification Type | General Synthetic Method | Key Feature | Reference |
|---|---|---|---|
| Substituted Adamantane Derivatives | Functionalization of adamantane precursors (e.g., carboxylic acid) | Introduction of functional groups on the adamantane cage | science.org.ge |
| Spiro-Adamantane Variants | Cyclization reactions involving a carbon of the adamantane cage | Creation of a spirocyclic junction, leading to increased rigidity | nih.gov |
Impact of Steric and Electronic Parameters on Chemical Transformation Rates and Selectivity
The steric and electronic properties of the substituents on both the adamantyl and 2-nitrobenzyl moieties play a crucial role in determining the rates and selectivity of chemical transformations.
The bulky adamantyl group exerts significant steric hindrance, which can influence reaction pathways. For example, in reactions involving the amine group, the adamantyl cage can restrict access of reagents, potentially leading to different product distributions compared to less hindered amines. dergipark.org.tr This steric bulk can also impact the conformational flexibility of the molecule, which in turn affects reactivity.
The electronic nature of substituents on the aryl ring of the 2-nitrobenzyl group directly influences the reactivity of the molecule. Electron-withdrawing groups, such as the nitro group itself, deactivate the aromatic ring towards electrophilic substitution. researchgate.net Conversely, the introduction of electron-donating groups can activate the ring. These electronic effects are fundamental in predicting the outcome of various chemical reactions.
Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into how steric and electronic parameters influence reactivity. These models can help predict the most likely sites for reaction and the relative energies of different transition states.
| Parameter | Originating Moiety | Impact on Reactivity | Example | Reference |
|---|---|---|---|---|
| Steric Hindrance | Adamantyl group | Can restrict access to the reaction center, influencing selectivity. | The adamantyl group can hinder the approach of reagents to the amine nitrogen. | dergipark.org.tr |
| Electronic Effects | Substituents on the 2-nitrobenzyl ring | Modulates the electron density of the aromatic ring and the amine, affecting reaction rates. | An electron-withdrawing nitro group deactivates the ring towards electrophilic attack. | researchgate.net |
Influence of Structural Changes on Photochemical Characteristics and Efficiency
The photochemical properties of 1-adamantyl(2-nitrobenzyl)amine and its analogues are highly dependent on their molecular structure. The 2-nitrobenzyl group is a well-known photolabile protecting group, and modifications to its structure can significantly alter the efficiency and wavelength of photolytic cleavage. researchgate.netchalmers.se
Substituents on the benzylic position of the 2-nitrobenzyl group can increase the efficiency of photodeprotection. chalmers.se Furthermore, modifications to the aromatic ring, such as the introduction of additional electron-donating groups, can shift the absorption maximum to longer wavelengths and improve the quantum yield of the photoreaction. researchgate.net This is a critical consideration for applications where selective cleavage with specific wavelengths of light is required.
The nature of the leaving group, in this case, the adamantylamine moiety, can also play a role. While the primary photochemical event occurs within the 2-nitrobenzyl portion, the properties of the amine can influence the subsequent steps of the release process.
| Structural Modification | Effect on Photochemical Characteristics | Reference |
|---|---|---|
| Benzylic substitution on the 2-nitrobenzyl group | Can increase the efficiency of photodeprotection. | chalmers.se |
| Electron-donating groups on the aryl ring | Can shift absorption to longer wavelengths and improve quantum yield. | researchgate.net |
| Nature of the leaving group (adamantylamine) | Can influence the kinetics of the release process following the initial photochemical event. | researchgate.net |
Strategic Applications in Chemical Biology and Materials Science Academic Focus
Utilization as a Molecular Scaffold for Functional Materials Design
The adamantane (B196018) moiety, a rigid and sterically demanding three-dimensional hydrocarbon cage, serves as an exceptional molecular scaffold. researchgate.netnih.gov Its well-defined tetrahedral geometry and inherent stability make it an ideal building block for the construction of functional materials with predictable three-dimensional structures. researchgate.net The incorporation of the 1-adamantyl group into polymers and other materials can enhance thermal and mechanical properties. wikipedia.org
In the context of 1-Adamantyl(2-nitrobenzyl)amine, the adamantane core provides a robust framework onto which the photolabile 2-nitrobenzyl group is appended. This combination allows for the design of materials where the adamantane unit dictates the supramolecular architecture, while the nitrobenzyl component introduces a light-responsive element. This dual functionality is highly desirable for creating "smart" materials that can respond to external stimuli. For instance, adamantane derivatives have been investigated for their potential in creating polymers for coatings and in nanotechnology, where the cage-like structure can encapsulate guest molecules. wikipedia.org The linkage to a photolabile group offers a mechanism to trigger the release of these guest molecules or to alter the material's properties upon irradiation.
The synthesis of multifunctional adamantane derivatives is a key area of research, enabling the creation of scaffolds for various applications in medicinal and material chemistry. researchgate.netnih.gov this compound represents a foundational example of such a scaffold, where one of the four bridgehead positions of the adamantane cage is functionalized with a photoactive group, leaving the other positions available for further modification or for dictating packing in the solid state.
Integration into Self-Assembled Monolayers and Surface Chemistry for Photopatterning
Self-assembled monolayers (SAMs) are highly ordered molecular films formed on a substrate surface, and they are crucial for modifying surface properties and creating functional interfaces. The adamantane group has been shown to be an effective component in the formation of SAMs on various surfaces, including gold. researchgate.netriken.jpacs.org Adamantanethiol SAMs, for example, form highly packed and ordered layers. researchgate.netacs.org The bulky nature of the adamantane cage can lead to larger intermolecular distances compared to linear alkanethiols, which can be advantageous for certain applications like nanolithography. researchgate.netacs.org
The integration of this compound into SAMs offers a powerful strategy for photopatterning surfaces. The adamantyl group can serve as an anchor to the surface, either through direct interaction or by being part of a larger molecule designed to form a SAM. The 2-nitrobenzylamine moiety provides the photochemical functionality. Upon irradiation with UV light, the N-C bond between the benzyl (B1604629) group and the adamantylamine can be cleaved. psu.eduresearchgate.net This photocleavage can be used to spatially control the chemical composition of the surface.
For instance, a SAM composed of molecules containing the this compound unit could be selectively irradiated through a mask. In the irradiated regions, the adamantylamine would be released, exposing the underlying surface or a different chemical functionality. This process allows for the creation of chemical patterns on the micrometer or even nanometer scale, which is a fundamental technique in the fabrication of microarrays, biosensors, and other micro-devices. wikipedia.org The general principle of using o-nitrobenzyl derivatives for the photopatterning of surfaces is well-established, and the unique properties of the adamantyl group as a bulky and rigid anchor make this compound a promising candidate for such applications. psu.edu
Development of Photochemical Tools for Controlled Release of Small Molecules
The 2-nitrobenzyl group is one of the most widely used photolabile protecting groups (PPGs) in chemistry and biology. psu.eduwikipedia.orgacs.orgrug.nlscholasticahq.comacs.orgnih.govnih.gov Its ability to be cleaved by UV light provides a "traceless" method for releasing a protected molecule with high spatial and temporal control. wikipedia.org This process, often referred to as "photocaging," involves the light-induced release of a biologically active molecule, thereby initiating a biological process at a specific time and location. psu.edu
In this compound, the 2-nitrobenzyl group acts as a photocage for adamantylamine. Upon irradiation, typically in the near-UV range, the 2-nitrobenzyl group undergoes an intramolecular rearrangement, leading to the cleavage of the benzylic carbon-nitrogen bond and the release of the free amine. researchgate.netnih.gov The byproducts of this reaction are typically a 2-nitrosobenzaldehyde derivative. psu.eduacs.org
This system can be adapted for the controlled release of various small molecules. For example, the amine functionality of 1-adamantylamine can be further derivatized to link other molecules of interest, such as amino acids or peptides. The entire construct, with the 2-nitrobenzyl group as the phototrigger, would then serve as a photolabile precursor. Upon irradiation, the cleavage of the nitrobenzyl group would liberate the adamantyl-derivatized small molecule. The quantum yield of this photorelease can be influenced by the substitution pattern on the nitrobenzyl ring and the nature of the leaving group. researchgate.netrsc.orgresearchgate.net
Table 1: Properties of o-Nitrobenzyl Photolabile Protecting Groups
| Property | Description | Reference(s) |
| Activation Wavelength | Typically in the UV to near-UV range (e.g., 260-365 nm). | wikipedia.orgscholasticahq.com |
| Cleavage Mechanism | Norrish Type II photoreaction involving an aci-nitro intermediate. | psu.eduwikipedia.org |
| Released Byproduct | Typically a 2-nitrosobenzaldehyde or related derivative. | psu.eduacs.org |
| Applications | Controlled release of bioactive molecules, photolithography, surface modification. | psu.eduwikipedia.org |
Design of Chemical Probes for Mechanistic Studies in Biological Systems
The unique properties of the adamantane cage make it a valuable pharmacophore in drug design. nih.govacs.orgnih.gov Its lipophilicity and rigid structure allow it to interact with biological targets such as ion channels and enzymes. nih.gov For example, amantadine (B194251) (1-aminoadamantane) is known to block the M2 proton channel of the influenza A virus. nih.gov
This compound can be envisioned as a powerful chemical probe for studying such interactions with high precision. The adamantylamine portion can act as the ligand that binds to a specific biological target. The photolabile 2-nitrobenzyl group allows for the controlled delivery of this ligand. This is particularly useful for studying the kinetics and dynamics of enzyme-ligand interactions or ion channel modulation.
A potential experimental setup would involve introducing the "caged" this compound to a biological system. The compound would be inactive as the adamantyl group is covalently attached to the bulky nitrobenzyl moiety. By applying a focused pulse of light, the adamantylamine can be rapidly released in the vicinity of the target protein, allowing researchers to observe the immediate effects of ligand binding in real-time. This approach overcomes the limitations of traditional methods that rely on slower perfusion or mixing techniques. The ability to precisely control the timing and location of ligand release can provide invaluable insights into the mechanisms of action of adamantane-based drugs and other bioactive molecules. psu.edu
Contribution to the Understanding of Adamantane-Mediated Permeability and Interaction Profiles in Synthetic Systems
The adamantane moiety is known for its high lipophilicity, which significantly influences the permeability of molecules through biological and synthetic membranes. nih.govnih.gov The introduction of an adamantyl group can increase the ability of a molecule to partition into a lipid bilayer. nih.gov This property is crucial for drug delivery and for understanding how molecules traverse cellular barriers. nih.govnih.gov
Studies using this compound and related compounds can contribute to a deeper understanding of these adamantane-mediated interactions. By incorporating this molecule into synthetic membrane systems, such as liposomes or black lipid membranes, researchers can investigate how the adamantane group anchors the molecule to the membrane. Molecular dynamics simulations have been used to study the distribution and orientation of adamantane derivatives within a lipid bilayer, showing that the charged ammonium (B1175870) group tends to face the negatively charged phosphate (B84403) headgroups of the lipids. nih.gov
The photolabile nature of the 2-nitrobenzyl group in this compound provides an additional tool for these studies. For instance, one could study the interaction of the intact molecule with a membrane and then, upon irradiation, observe the effects of cleaving the adamantylamine from its nitrobenzyl anchor. This could provide information on the dynamics of the adamantylamine within the membrane and its potential to permeate through it. Such experiments can help in designing more effective drug delivery systems that utilize the adamantane scaffold to enhance membrane permeability and cellular uptake. nih.gov
Future Research Directions and Translational Potential
Development of Sustainable and Green Chemistry Approaches for Synthesis
The traditional synthesis of complex organic molecules often involves multi-step processes with significant solvent and reagent waste. Future research will likely focus on developing more sustainable and environmentally benign methods for the synthesis of 1-Adamantyl(2-nitrobenzyl)amine and its derivatives.
Microwave-Assisted Synthesis: This technique has shown promise in accelerating organic reactions, often leading to higher yields and reduced reaction times with lower energy consumption. nih.govrsc.orgusm.edu For the synthesis of this compound, microwave irradiation could be employed in the key bond-forming steps, such as the alkylation of 1-adamantanamine with 2-nitrobenzyl halide. The focused heating provided by microwaves can enhance reaction rates and minimize the formation of byproducts. unime.it
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to Days | Minutes to Hours |
| Energy Consumption | High | Low to Moderate |
| Solvent Usage | Often requires large volumes | Can often be performed with less solvent or in solvent-free conditions |
| Yield | Variable | Often improved |
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and process control. The synthesis of amines and the reduction of nitro compounds have been successfully demonstrated using flow reactors. nih.govresearchgate.netnih.govacs.org A potential flow process for this compound could involve the continuous reaction of 1-adamantanamine with a 2-nitrobenzyl precursor in a heated or photocatalytic flow reactor, followed by in-line purification. This approach would allow for the safe handling of potentially hazardous reagents and the efficient production of the target compound.
Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging C-N bonds under mild conditions. nih.gov This approach could be adapted for the synthesis of this compound, using a suitable photocatalyst to mediate the reaction between an adamantane (B196018) precursor and a nitrobenzyl species, thereby avoiding harsh reagents and high temperatures.
Exploration of Advanced Photonic Technologies for Remote and Precise Activation
The 2-nitrobenzyl group is a well-established photolabile protecting group, typically cleaved by UV light. However, future research will explore more advanced photonic technologies for the remote and precise activation of this compound, enabling greater spatiotemporal control in biological and materials science applications.
Two-Photon Activation (TPA): TPA utilizes the simultaneous absorption of two lower-energy (typically near-infrared, NIR) photons to achieve electronic excitation that would normally require a single higher-energy (UV) photon. acs.org This technique offers deeper tissue penetration, reduced scattering, and lower phototoxicity, making it ideal for in vivo applications. nih.govacs.org While the two-photon absorption cross-section of simple nitrobenzyl compounds can be low, the design of derivatives with enhanced TPA properties is an active area of research. researchgate.netaps.org
Upconverting Nanoparticles (UCNPs): UCNPs are nanomaterials that can convert low-energy NIR light into higher-energy UV or visible light. nih.govspecificpolymers.comacs.org By co-localizing UCNPs with this compound, it is possible to trigger the photocleavage of the nitrobenzyl group using NIR radiation, which is within the "biological transparent window." nih.govspecificpolymers.com This strategy allows for the remote activation of the compound deep within biological tissues.
Femtosecond Lasers: The use of ultrafast, femtosecond laser pulses can provide extremely high peak power, enabling efficient two-photon absorption and precise spatial control over the uncaging process. nih.gov This level of precision is crucial for applications requiring subcellular targeting or the fabrication of micro- and nanostructured materials.
| Activation Method | Wavelength | Advantages | Challenges |
| Conventional UV | ~350 nm | Simple, well-established | Low tissue penetration, potential for photodamage |
| Two-Photon Activation | ~700-800 nm | Deep tissue penetration, high spatial resolution, reduced phototoxicity | Requires high peak power lasers, lower absorption cross-section |
| UCNP-Mediated | NIR (e.g., 980 nm) | Deep tissue penetration, can use lower power continuous wave lasers | Requires co-localization of nanoparticles, potential for toxicity of UCNPs |
| Femtosecond Laser | NIR | Highest spatial precision, efficient TPA | High cost and complexity of laser systems |
Computational Design and Prediction of Novel Derivatives with Tailored Chemical and Photochemical Properties
Computational chemistry offers a powerful avenue for the rational design and prediction of novel derivatives of this compound with fine-tuned properties.
Density Functional Theory (DFT): DFT calculations can be employed to predict the photochemical properties of nitrobenzyl derivatives, including their absorption spectra and the efficiency of the photocleavage reaction (quantum yield). acs.orgacs.org By modeling the effect of different substituents on the nitrobenzyl ring or the adamantane cage, it is possible to design new compounds with optimized uncaging efficiencies and absorption wavelengths. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the structural features of a series of adamantane derivatives and their biological activity or physicochemical properties. nih.govspecificpolymers.commdpi.com This approach can be used to predict the properties of new, unsynthesized derivatives of this compound, guiding the synthetic efforts towards compounds with desired characteristics.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the behavior of this compound and its derivatives in complex environments, such as in solution or interacting with biological membranes or material surfaces. rsc.org This information is crucial for understanding how the molecule will behave in its intended application and for designing derivatives with improved solubility, stability, or binding affinity.
Synergy with Nanotechnology for Advanced Smart Material Fabrication
The unique properties of this compound make it an excellent candidate for integration with nanotechnology to create advanced smart materials.
Functionalized Nanoparticles: The adamantane moiety can act as a robust anchor for attaching the molecule to the surface of nanoparticles, such as gold nanoparticles or quantum dots. nih.govresearchgate.net The nitrobenzyl group can then serve as a phototrigger to release a payload or to alter the surface properties of the nanoparticle in response to light.
Photoresponsive Polymers: this compound can be incorporated as a pendant group or a cross-linker in polymer chains to create photoresponsive hydrogels and other polymeric materials. usm.eduacs.orgacs.orgmdpi.comrsc.org Upon irradiation, the cleavage of the nitrobenzyl group can lead to changes in the polymer's solubility, swelling behavior, or mechanical properties, enabling the fabrication of light-controlled actuators, sensors, and drug delivery systems.
Functionalized Metal-Organic Frameworks (MOFs): The adamantane group can be used as a bulky, structure-directing agent in the synthesis of MOFs, while the nitrobenzyl group can be incorporated as a photoresponsive element within the framework. nih.govmdpi.comfrontiersin.org This could lead to the development of "smart" MOFs that can release guest molecules or change their porosity in response to a light stimulus.
Expanding the Scope of this compound as a Versatile Chemical Research Tool
Beyond its potential in drug delivery and materials science, this compound can be further developed as a versatile tool for fundamental chemical research.
Supramolecular Chemistry: The adamantane group is a well-known guest for cyclodextrin (B1172386) hosts, forming stable inclusion complexes. nih.govresearchgate.net The photocleavage of the nitrobenzyl group can be used to trigger the assembly or disassembly of supramolecular structures, providing a light-controlled switch for molecular machines and self-assembling systems.
Chemical Biology: The ability to release a primary amine with spatiotemporal control makes this compound a valuable tool for studying biological processes. The released adamantanamine can be designed to interact with specific biological targets, allowing researchers to probe cellular signaling pathways with high precision. aps.orgnih.gov
Organic Synthesis: The photolabile nature of the nitrobenzyl group can be exploited in organic synthesis as a temporary protecting group for amines. The adamantyl moiety can impart unique solubility and crystallinity properties to intermediates, facilitating purification.
Q & A
Q. What biological activities have been reported for this compound in preliminary studies?
- Methodological Answer : The compound exhibits antiviral activity, particularly against influenza A virus (EC₅₀ = 5 μM in a yeast growth restoration assay). Comparative EC₅₀ data for structurally similar adamantane derivatives (e.g., rimantadine, EC₅₀ = 0.1 μM) suggest its moderate potency, likely due to steric effects .
- Biological Activity Table :
| Compound | EC₅₀ (μM) | Target |
|---|---|---|
| This compound | 5.0 | Influenza A M2 proton channel |
| Rimantadine | 0.1 | Same target |
| 1-Adamantyl(4-nitrobenzyl)amine | 5.0 | Same target |
Advanced Research Questions
Q. How can researchers address steric hindrance challenges in cyclization reactions involving this compound?
- Methodological Answer : Steric hindrance from the adamantyl group often prevents ring closure (e.g., triazole formation). Strategies include:
- Solvent Optimization : Use high-polarity solvents (e.g., DMSO) to stabilize transition states.
- Microwave-Assisted Synthesis : Enhances reaction kinetics, reducing steric bottlenecks .
- Alternative Reagents : Employ bulky bases (e.g., DBU) to deprotonate intermediates without side reactions .
Q. How should conflicting EC₅₀ values in antiviral assays be interpreted for adamantane derivatives?
- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell type, pH). To resolve:
- Control Experiments : Compare with reference compounds (e.g., amantadine) under identical conditions .
- Structure-Activity Relationship (SAR) Analysis : Correlate EC₅₀ with substituent positions (e.g., 2-nitro vs. 4-nitrobenzyl groups) .
- Molecular Docking : Model interactions with target proteins (e.g., M2 proton channel) to explain potency variations .
Q. What strategies are effective in designing this compound derivatives for enhanced solubility or target specificity?
- Methodological Answer :
- Polar Substituents : Introduce hydroxyl or amine groups to the benzyl ring to improve aqueous solubility .
- Host-Guest Complexation : Use β-cyclodextrin to encapsulate the adamantyl group, enhancing bioavailability (validated via ESI-MS and NMR) .
- Photoresponsive Modifications : Incorporate 2-nitrobenzyl groups for light-triggered NO release, enabling spatiotemporal control in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
